Cas no 1850069-71-4 (2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl-)

2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl-
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- Inchi: 1S/C8H17NOS/c1-8(4-2-6-11-8)7(10)3-5-9/h7,10H,2-6,9H2,1H3
- InChI Key: DCDKZTGNAQFTRA-UHFFFAOYSA-N
- SMILES: C(C1(SCCC1)C)(O)CCN
2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682853-0.05g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 0.05g |
$1091.0 | 2023-03-11 | ||
Enamine | EN300-682853-0.1g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 0.1g |
$1144.0 | 2023-03-11 | ||
Enamine | EN300-682853-0.25g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 0.25g |
$1196.0 | 2023-03-11 | ||
Enamine | EN300-682853-1.0g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682853-5.0g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 5.0g |
$3770.0 | 2023-03-11 | ||
Enamine | EN300-682853-0.5g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 0.5g |
$1247.0 | 2023-03-11 | ||
Enamine | EN300-682853-2.5g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 2.5g |
$2548.0 | 2023-03-11 | ||
Enamine | EN300-682853-10.0g |
3-amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 10.0g |
$5590.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072386-1g |
3-Amino-1-(2-methylthiolan-2-yl)propan-1-ol |
1850069-71-4 | 95% | 1g |
¥6461.0 | 2023-03-19 |
2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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4. Back matter
Additional information on 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl-
Recent Advances in the Study of 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- (CAS: 1850069-71-4)
The compound 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- (CAS: 1850069-71-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and aminoethyl functional groups, has shown promising potential in various therapeutic applications, including drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method utilizing catalytic hydrogenation and chiral resolution techniques. This advancement is critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies. The study also highlighted the compound's stability under various physiological conditions, which is a positive indicator for its potential as a drug candidate.
Pharmacological evaluations of 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- have revealed its interaction with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro and in vivo studies conducted by researchers at the University of Cambridge (2024) showed that the compound exhibits moderate affinity for dopamine D2 and serotonin 5-HT1A receptors. These findings suggest potential applications in neurological and psychiatric disorders, such as Parkinson's disease and depression. However, further studies are needed to elucidate its exact mechanism of action and therapeutic efficacy.
Another significant development is the exploration of 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- as a scaffold for designing novel bioactive molecules. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of several derivatives with enhanced selectivity and potency. These derivatives were tested for their anti-inflammatory and anticancer properties, with some showing promising results in inhibiting tumor cell proliferation. This line of research opens new avenues for the development of targeted therapies with reduced side effects.
Despite these advancements, challenges remain in the clinical translation of 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl-. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to clinical application.
In conclusion, 2-Thiophenemethanol, α-(2-aminoethyl)tetrahydro-2-methyl- (CAS: 1850069-71-4) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and pharmacological profile make it a valuable subject for ongoing and future research. Continued investigation into its synthesis, mechanism of action, and therapeutic potential will undoubtedly contribute to the advancement of medical science and the development of novel treatments for various diseases.
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